ethyl 4-[(3-ethoxypropanoyl)amino]benzoate
Overview
Description
Ethyl 4-[(3-ethoxypropanoyl)amino]benzoate, also known as EEPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of ethyl 4-[(3-ethoxypropanoyl)amino]benzoate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and may have potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-[(3-ethoxypropanoyl)amino]benzoate in laboratory experiments is its high purity and stability. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in laboratory experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for further research on ethyl 4-[(3-ethoxypropanoyl)amino]benzoate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of oxidative stress-related diseases. Finally, the synthesis of this compound may be optimized to reduce costs and increase yields for large-scale production.
Scientific Research Applications
Ethyl 4-[(3-ethoxypropanoyl)amino]benzoate has been found to have potential applications in various scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl 4-(3-ethoxypropanoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-10-9-13(16)15-12-7-5-11(6-8-12)14(17)19-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPRTXGWJZMES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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